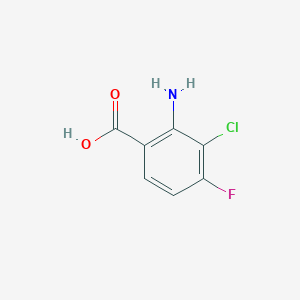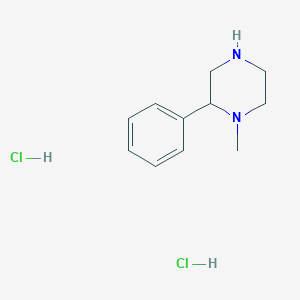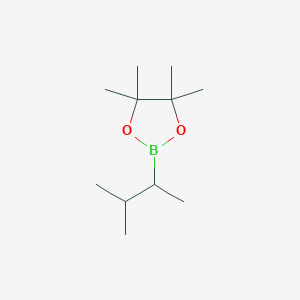
2-(1,2-Dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a borolane derivative. Borolanes are organoborane compounds which are analogs of cycloalkanes with one carbon replaced by a boron atom . They are used in organic synthesis due to their reactivity.
Molecular Structure Analysis
The molecular structure of borolanes is similar to that of cycloalkanes, but with one carbon atom replaced by a boron atom . The exact structure of “2-(1,2-Dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on the specific arrangement of the atoms.Chemical Reactions Analysis
Borolanes are known to undergo a variety of chemical reactions, including hydroboration, a reaction that involves the addition of borane (BH3) to unsaturated organic compounds .Aplicaciones Científicas De Investigación
Catalytic Applications
A study by Chang et al. (2005) described a highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes. This process is notable for its regioselectivity, high E stereoselectivity, and application in the synthesis of homoallylic alcohols, demonstrating the utility of such dioxaborolane compounds in organic synthesis and catalysis (Chang, Rayabarapu, Yang, & Cheng, 2005).
Polymer Synthesis
In polymer science, Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, catalyzed by (t)Bu(3)PPd(Ph)Br. This method yielded poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity, highlighting the role of dioxaborolane derivatives in precise polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Materials Science
A study by Fischer, Baier, and Mecking (2013) utilized a boron-containing compound for the synthesis of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The process involved Suzuki-Miyaura chain growth polymerization to create nanoparticles with adjustable molecular weights, showcasing the application of dioxaborolane derivatives in the development of advanced material science solutions (Fischer, Baier, & Mecking, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYAARGZZDCIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
807611-14-9 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

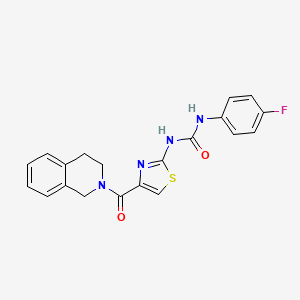
![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2960527.png)
![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)

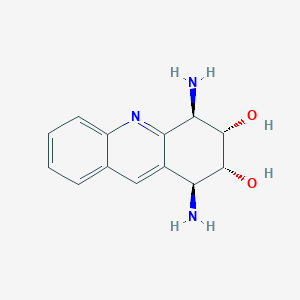
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)
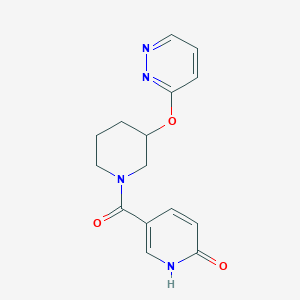
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
